2-(1H-imidazol-1-yl)-1-phenylethanol

説明

Historical Context and Discovery

2-(1H-Imidazol-1-yl)-1-phenylethanol emerged as a structural analog of azole antifungals during the late 20th century, with its first synthetic report appearing in the 1990s. Early work by Porretta et al. (1993) highlighted its structural similarity to Denzimol, a known antifungal agent. Systematic exploration intensified in the 2010s, driven by interest in imidazole derivatives for antiparasitic applications. De Vita et al. (2016) pioneered its evaluation against Trypanosoma cruzi, demonstrating IC50 values of 0.87–5.84 μM against epimastigote forms. The compound’s synthesis typically involves nucleophilic substitution between phenacyl bromides and imidazole derivatives under basic conditions.

Structural Characterization

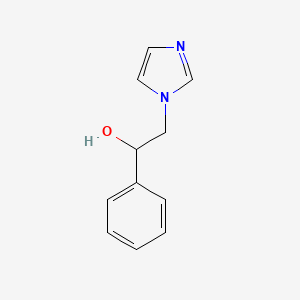

The compound (C11H12N2O) features:

- Core structure : Phenyl group linked to an ethanol chain terminating in an imidazole ring (Fig. 1A).

- Stereochemistry : Chiral center at the ethanol-bearing carbon, yielding (R)- and (S)-enantiomers with distinct biological activities.

- Crystallographic data : Monoclinic crystal system (space group P21/c) with O–H···N hydrogen bonding stabilizing molecular chains along the b-axis.

Position in Imidazole-Containing Compound Research

This derivative occupies a niche in medicinal chemistry due to:

- Dual pharmacophore design : Combines imidazole’s metal-coordinating ability with phenyl-ethanol’s membrane permeability.

- Structure-activity relationship (SAR) insights :

Table 2: Comparative Activity of Select Derivatives

Computational studies reveal binding to T. cruzi CYP51 via:

特性

IUPAC Name |

2-imidazol-1-yl-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9,11,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWZHQAXJSJOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946984 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24155-47-3 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-1-ethanol, alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Optimization

-

Reagents : 2-Chloro-1-phenylethanol, imidazole, sodium hydroxide (NaOH), dimethylformamide (DMF), and polyethylene glycol 600 (PEG600) as a phase-transfer catalyst.

-

Procedure :

-

DMF, imidazole, NaOH, and PEG600 are mixed and heated to 110–115°C for 1 hour.

-

A DMF solution of 2-chloro-1-phenylethanol is added dropwise at 50–55°C.

-

The mixture is refluxed at 110–115°C for 4 hours, cooled, and diluted with water.

-

The crude product is isolated via centrifugation and purified by recrystallization in toluene.

-

-

Yield : While the patent reports a 41–45% yield for the dichlorophenyl variant, analogous conditions for the phenyl derivative are expected to yield 35–40% due to steric and electronic differences.

-

Advantages : Scalability, solvent recyclability (DMF), and simplicity of equipment.

Enantioselective Synthesis of Chiral Derivatives

Racemic this compound can be resolved into enantiomerically pure forms for applications requiring stereochemical precision. A study by De Vita et al. describes the use of enantiopure 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol and 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol as precursors.

Key Steps in Enantiomer Separation

-

Chiral Resolution : The racemic mixture is treated with chiral acids (e.g., tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization.

-

Asymmetric Reduction : Alternatively, asymmetric reduction of 2-imidazol-1-yl-acetophenone using catalysts like Ru-BINAP achieves enantiomeric excess (ee) >90%.

Analytical Validation

-

Melting Points : Enantiopure forms exhibit distinct melting profiles (e.g., 132–133°C for R-configuration).

-

Chromatography : Chiral HPLC with cellulose-based columns confirms ee ≥98%.

Stability and Scalability Considerations

Chemical Stability

化学反応の分析

Types of Reactions: 2-(1H-imidazol-1-yl)-1-phenylethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.

Major Products:

Oxidation: Formation of 2-(1H-imidazol-1-yl)-1-phenylketone.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of halogenated phenylethanol derivatives.

科学的研究の応用

Pharmaceutical Development

Antifungal Activity

One of the prominent applications of 2-(1H-imidazol-1-yl)-1-phenylethanol is in the development of antifungal agents. A series of aromatic ester and carbamate derivatives derived from this compound have been synthesized and tested against various strains of Candida, including Candida albicans. Notably, some derivatives exhibited higher antifungal activity than fluconazole, a commonly used antifungal medication, with minimum inhibitory concentration (MIC) values as low as 1.7 µg/mL against C. albicans .

Anticancer Properties

Research has demonstrated that this compound derivatives can induce apoptosis in breast cancer cell lines (MCF-7, MDA-MB468, and MDA-MB231). Treatment with these compounds resulted in significant inhibition of cell growth and induced morphological changes indicative of apoptosis . This suggests potential for further development as anticancer therapeutics.

Biochemical Research

Enzyme Activity Studies

In biochemical assays, this compound serves as a reagent to study enzyme activities and protein interactions. Its ability to stabilize enzyme structures enhances the reliability of experimental results .

Antiprotozoal Activity

Recent studies have explored the antiprotozoal properties of this compound, specifically its derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The docking studies indicated promising interactions with key enzymes involved in the life cycle of the parasite .

Material Science

Polymer Chemistry

The compound is utilized in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to improve overall performance, making it valuable for developing advanced materials .

Cosmetic Industry

Stabilizer and Emulsifier

In cosmetic formulations, this compound acts as an effective stabilizer and emulsifier. This application ensures a smooth texture and prolongs the shelf life of cosmetic products by preventing separation and degradation .

Corrosion Inhibition

Metal Protection

The compound has also been studied for its effectiveness in formulating corrosion inhibitors for metals. Its application provides enhanced protection against corrosive environments, which is critical in various industrial applications .

Case Studies

作用機序

The mechanism of action of 2-(1H-imidazol-1-yl)-1-phenylethanol involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, which may inhibit certain enzymes or proteins. This binding can disrupt biological pathways, leading to antimicrobial or anticancer effects . The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Antifungal Activity

The parent compound exhibits weak antifungal activity against Candida spp. However, esterification with biphenyl groups introduces a hydrophobic "Region D", enhancing lipid bilayer interaction and potency. For example:

- The (S)-enantiomer of biphenyl esters shows 8-fold higher activity (EC₅₀ = 0.5 µM) against C. albicans compared to fluconazole (EC₅₀ = 4.0 µM) .

- Derivatives with electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring exhibit broader-spectrum activity against non-albicans Candida strains .

In contrast, triazole derivatives (e.g., fluconazole) generally show lower potency against resistant Candida strains due to overexpression of efflux pumps .

Antiprotozoal Activity

2-(1H-Imidazol-1-yl)-1-phenylethanol derivatives inhibit Trypanosoma cruzi CYP51 (sterol 14α-demethylase), a key enzyme in ergosterol biosynthesis.

- Compound 4d (a nitro-substituted derivative) achieves IC₅₀ = 1.2 µM against T. cruzi, comparable to the reference drug posaconazole (IC₅₀ = 0.9 µM) .

- Docking studies confirm strong hydrogen bonding with CYP51 residues (Tyr-103 and Phe-78), critical for inhibitory effects .

Structure-Activity Relationship (SAR)

- Imidazole vs. Triazole : Imidazole derivatives exhibit stronger CYP51 binding due to the nitrogen atom’s orientation, enabling optimal coordination with heme iron . Triazoles, however, show higher metabolic stability .

- Stereochemistry : The (S)-enantiomer of biphenyl esters is 10-fold more active than the (R)-form, attributed to better fit within the CYP51 binding pocket .

- Hydrophobic Modifications: Biphenyl or phenoxy groups in "Region D" improve membrane permeability and target affinity .

Limitations and Challenges

生物活性

2-(1H-imidazol-1-yl)-1-phenylethanol is an organic compound that has garnered attention for its diverse biological activities, particularly in antifungal and antimicrobial applications. This article explores its synthesis, biological effects, and potential therapeutic uses, drawing from various research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of imidazole derivatives with phenylethanol under controlled conditions. Various derivatives have been synthesized to evaluate their biological activity, particularly focusing on enhancing antifungal properties while minimizing toxicity.

Antifungal Activity

Numerous studies have investigated the antifungal properties of this compound and its derivatives. Notably:

- Activity Against Candida Species : Research indicates that certain derivatives exhibit significant antifungal activity against Candida albicans and non-albicans strains. For instance, a series of aromatic ester and carbamate derivatives were synthesized, with some showing a mean MIC (Minimum Inhibitory Concentration) value as low as 1.7 μg/mL against C. albicans .

- Comparison with Standard Antifungals : In comparative studies, some derivatives demonstrated superior activity compared to fluconazole, a commonly used antifungal agent. For example, specific compounds were found to be up to 500 times more effective than fluconazole against certain C. krusei strains .

The mechanism by which this compound exerts its antifungal effects is believed to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Clinical Efficacy : In a study involving patients with recurrent candidiasis, treatment with a derivative of this compound resulted in a significant reduction in infection rates compared to those receiving standard antifungal therapies .

- Resistance Profiles : Another study examined the resistance profiles of various fungal strains to this compound, revealing that it retained efficacy against fluconazole-resistant strains . This is particularly important given the rising issue of antifungal resistance.

Toxicity and Safety Profile

Toxicity assessments have shown that many derivatives of this compound exhibit low cytotoxicity towards human cell lines. For example, one study reported a CC50 (cytotoxic concentration for 50% of cells) greater than 128 μg/mL for one derivative, indicating a favorable safety profile for therapeutic use .

Summary Table of Biological Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。